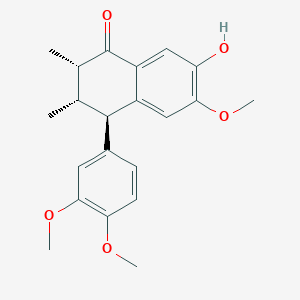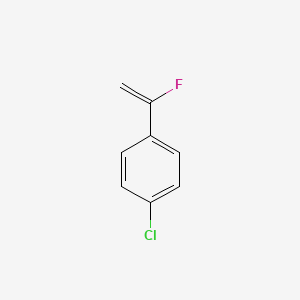
Benzene, 1-chloro-4-(1-fluoroethenyl)-
Übersicht
Beschreibung
The compound "Benzene, 1-chloro-4-(1-fluoroethenyl)-" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with chloro- and fluoro- substitutions on a benzene ring, which can provide insight into the chemical behavior and properties of similar compounds. The first paper discusses the crystal structures of three different fluoro- or chloro-substituted 1'-deoxy-1'-phenyl-β-D-ribofuranoses, which are compounds that include a benzene ring with fluoro and chloro substituents, similar to the compound of interest . The second paper focuses on the synthesis of polysiloxanes by copolycondensation of 1,4-bis(hydroxydimethylsilyl)benzene with dichlorosilanes bearing fluorinated groups, which is relevant to the synthesis analysis of benzene derivatives with halogen substituents .
Synthesis Analysis
The synthesis of polysiloxanes as described in the second paper involves copolycondensation reactions, which could be analogous to the synthesis of "Benzene, 1-chloro-4-(1-fluoroethenyl)-" if similar reactive groups were used . The process includes controlling the molecular mass to obtain liquid oligomers, which can be cross-linked through complementary groups. This suggests that the synthesis of the compound of interest might also involve careful control of molecular mass and the use of cross-linkable groups.
Molecular Structure Analysis
The molecular structure of the compounds in the first paper reveals that the orientation of the benzene ring is influenced by crystal-packing effects and is independent of the substitution pattern on the ring . This information could be extrapolated to "Benzene, 1-chloro-4-(1-fluoroethenyl)-", suggesting that its molecular structure might also show variability in the orientation of the benzene ring depending on the crystal environment.
Chemical Reactions Analysis
The first paper does not directly discuss the chemical reactions of the compounds studied, but the presence of intermolecular hydrogen bonds and weak intermolecular contacts such as C-F···π and C-H···Cl suggests that "Benzene, 1-chloro-4-(1-fluoroethenyl)-" may also engage in similar weak interactions, which could influence its reactivity .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "Benzene, 1-chloro-4-(1-fluoroethenyl)-", the properties of the compounds studied can offer some insights. The presence of halogen substituents on the benzene ring is known to affect the physical properties such as boiling and melting points, as well as the solubility of the compound. The chemical properties, such as reactivity and stability, can also be influenced by these substituents, as seen in the intermolecular interactions described in the first paper . The second paper's focus on the synthesis of polysiloxanes with controlled molecular mass and the ability to form cross-linked structures could imply that "Benzene, 1-chloro-4-(1-fluoroethenyl)-" may also be used to create materials with specific physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Benzene derivatives like 1-chloro-4-(1-fluoroethenyl)-benzene have been studied for their synthesis and reactions under various conditions. For instance, Sridhar, Krishna, and Rao (2000) explored the synthesis and Diels–Alder cycloaddition reactions of similar benzene derivatives, highlighting their reactivity and potential for creating complex chemical structures (Sridhar, Krishna, & Rao, 2000).
Electron Transmission and Negative Ion States
- Research has been conducted on the electron transmission and negative ion states of substituted benzenes, including derivatives of 1-chloro-4-(1-fluoroethenyl)-benzene. Jordan, Michejda, and Burrow's study in 1976 on benzene derivatives provides insights into the electronic properties of these molecules, which is crucial for understanding their chemical behavior and potential applications (Jordan, Michejda, & Burrow, 1976).
Photodehalogenation and Intermediate Formation
- The photodehalogenation process of halogenated benzene derivatives has been explored to understand the formation of intermediate compounds. Protti et al. (2012) investigated the generation of triplet and singlet phenyl cations and potentially benzyne from the photodehalogenation of silylated and stannylated phenyl halides, which is related to the chemistry of 1-chloro-4-(1-fluoroethenyl)-benzene (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Solubility in Organic Solvents
- The solubility of benzene derivatives, including 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents has been studied, providing insights into the physical properties and potential applications of 1-chloro-4-(1-fluoroethenyl)-benzene in different solvents. Qian, Wang, and Chen's research on the solubility of similar compounds in organic solvents like ethanol and chloroform is an example of this type of study (Qian, Wang, & Chen, 2014).
Copolymerization with Other Compounds
- Studies have been conducted on the copolymerization of benzene derivatives with other compounds. For example, the radical copolymerization of [1-(fluoromethyl)vinyl]benzene with chlorotrifluoroethylene, as researched by Kostov et al. (2007), shows the potential for creating novel polymeric materials using benzene derivatives (Kostov, Tredwell, Gouverneur, & Améduri, 2007).
Wirkmechanismus
Target of Action
Similar compounds, such as those in the triazole family, are known to interact with various enzymes and receptors in the body .
Mode of Action
“Benzene, 1-chloro-4-(1-fluoroethenyl)-” likely undergoes nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an aromatic ring, replacing one of the substituents
Biochemical Pathways
The compound likely affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellins synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Similar compounds, such as those in the triazole family, are known to have good absorption and distribution profiles, with metabolism and excretion varying based on the specific compound .
Result of Action
Similar compounds, such as those in the triazole family, are known to have various effects, including growth regulation and stress protection .
Eigenschaften
IUPAC Name |
1-chloro-4-(1-fluoroethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJVIQZHFQECLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456845 | |
| Record name | Benzene, 1-chloro-4-(1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106263-12-1 | |
| Record name | Benzene, 1-chloro-4-(1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




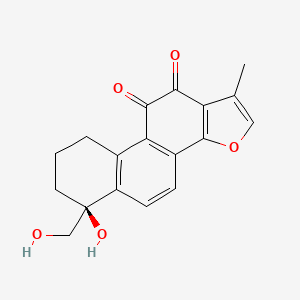

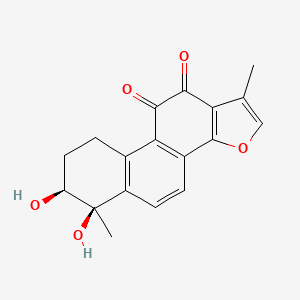
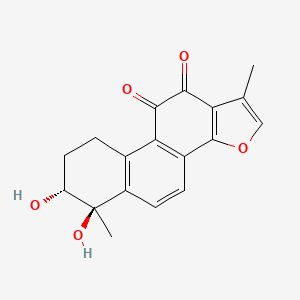
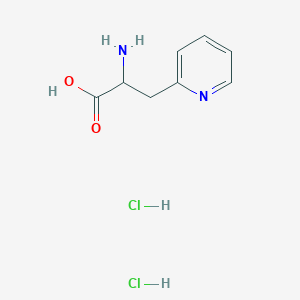
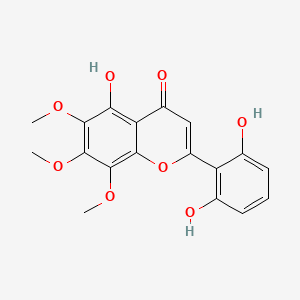
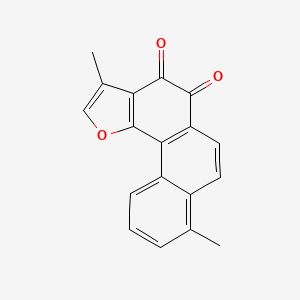

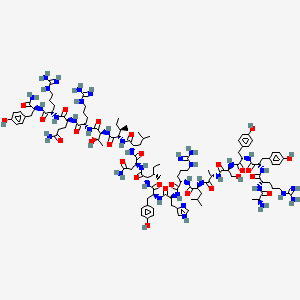

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)
